3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-27-19-13-8-16(15-20(19)28-4-2)22(26)23-17-9-11-18(12-10-17)24-14-6-5-7-21(24)25/h8-13,15H,3-7,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNQBZUDRRMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-oxopiperidin-1-yl)aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: Formation of 4-(2-hydroxypiperidin-1-yl)phenyl derivative.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table compares key structural and physicochemical attributes of 3,4-diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide with similar benzamide derivatives:
*Estimated based on molecular formula (C22H25N2O4).
Key Observations:
- Ethoxy vs.
- Heterocyclic Moieties : The 2-oxopiperidinyl group introduces conformational flexibility and hydrogen-bonding capacity, contrasting with rigid planar systems like oxadiazoles () or pyridazines (). This flexibility may enhance interactions with enzymes or receptors requiring induced-fit binding.
Anticancer Activity:
- Quinoline-Based Analogs (): Compounds 62–66 demonstrated potent antiproliferative activity against NCI-58 cancer cell lines, with IC50 values lower than imatinib. Substituents such as trifluoromethyl (CF3) and chloro (Cl) enhanced potency, suggesting electron-withdrawing groups improve target engagement .
- Diarylamide Derivatives: The 3,4-diethoxy substitution in the target compound may mimic the 6,7-dimethoxyquinoline scaffold in , which was critical for C-RAF kinase inhibition (76.65% inhibition at 10 µM for Compound 66).
Neurological Targets:
- Piperidine-Containing Analogs () : Derivatives like (-)-N-methyl-N-(4-phenylpiperidinyl)benzamide target neurokinin receptors, indicating that the 2-oxopiperidinyl group in the target compound may have applications in neurological disorders.
Biological Activity
3,4-Diethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 328.41 g/mol
The structure features an ethoxy group at the 3 and 4 positions of the benzamide ring, alongside a piperidinyl moiety which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of piperidine derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | HepG2 | 3.7 | EGFR inhibition |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar oxadiazole derivatives have been explored extensively. In vitro studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
Anti-inflammatory Activity
Inflammation-related pathways are also influenced by compounds like this compound. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various benzamide derivatives on MCF-7 and HepG2 cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer efficacy, with IC50 values comparable to standard chemotherapeutics such as Doxorubicin .
- Antimicrobial Efficacy : Another study focused on synthesizing oxadiazole derivatives, revealing that modifications to the piperidine ring improved antimicrobial activity against resistant strains of bacteria .
- In Vivo Studies : Animal model studies have shown that compounds similar to this compound can effectively reduce tumor size and inflammation when administered at specific dosages over a defined period .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
